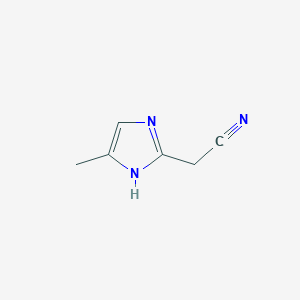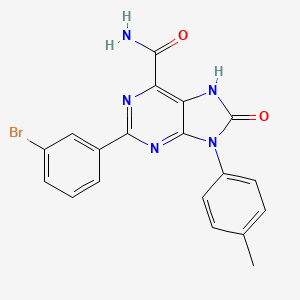![molecular formula C26H17N3O2S B3290245 N-(4-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-9H-xanthene-9-carboxamide CAS No. 863588-95-8](/img/structure/B3290245.png)
N-(4-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-9H-xanthene-9-carboxamide
Overview
Description
N-(4-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a thiazolopyridine moiety fused with a xanthene carboxamide structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for therapeutic intervention.
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical secondary messenger in cells, thereby affecting downstream signaling pathways.
Biochemical Pathways
The inhibition of PI3K affects several downstream pathways, including the Akt/mTOR pathway, which is crucial for cell survival and growth. By inhibiting PI3K, this compound can potentially disrupt these pathways, leading to decreased cell proliferation and survival .
Result of Action
The result of the action of this compound is the inhibition of PI3K, leading to a decrease in cell proliferation and survival. This makes it a potential candidate for the development of anticancer drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of hydrophobic substituents in both heterocyclic fused and phenyl rings of the compounds improves their biological effects . Additionally, the reaction environment during synthesis, such as the use of ethanol and triethylamine, can affect the formation of the compound .
Biochemical Analysis
Cellular Effects
Related thiazolo[5,4-b]pyridines have been found to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
Given its potential inhibition of PI3K, it may interact with enzymes or cofactors involved in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-9H-xanthene-9-carboxamide typically involves multiple steps starting from commercially available substances. The synthetic route includes the formation of the thiazolopyridine core, followed by the attachment of the phenyl group and the xanthene carboxamide moiety. The reaction conditions often involve the use of various reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated product .
Scientific Research Applications
N-(4-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-florophenyl sulfonamide
- 5-Chlorothiophene-2-sulfonamide
- 2-Pyridyl, 4-morpholinyl substituted thiazolo[5,4-B]pyridine
Uniqueness
N-(4-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-9H-xanthene-9-carboxamide is unique due to its specific combination of the thiazolopyridine and xanthene carboxamide moieties. This unique structure allows it to interact with a distinct set of molecular targets, potentially leading to unique biological activities and applications .
Properties
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O2S/c30-24(23-18-6-1-3-9-21(18)31-22-10-4-2-7-19(22)23)28-17-13-11-16(12-14-17)25-29-20-8-5-15-27-26(20)32-25/h1-15,23H,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUULBURIUIVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C5=NC6=C(S5)N=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B3290164.png)
![2-Phenethyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3290171.png)

![5-[(4-fluorophenyl)methyl]-1H-pyridin-2-one](/img/structure/B3290187.png)
![2-(3,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione](/img/structure/B3290194.png)

![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B3290211.png)
![5-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B3290213.png)
![2,4,5-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B3290219.png)
![4-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B3290225.png)
![4-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide](/img/structure/B3290241.png)
![N-(4-(N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B3290254.png)
![3,4-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B3290255.png)
![2-methyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1,3-benzothiazole-6-sulfonamide](/img/structure/B3290262.png)
